Product packaging for Lead(2+) 4,4'-isopropylidenebisphenolate(Cat. No.:CAS No. 93858-23-2)

Lead(2+) 4,4'-isopropylidenebisphenolate

Cat. No.: B12662338
CAS No.: 93858-23-2
M. Wt: 433 g/mol
InChI Key: OCOBUSDJGVOAQS-UHFFFAOYSA-L
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Description

Lead(2+) 4,4'-isopropylidenebisphenolate is a useful research compound. Its molecular formula is C15H14O2Pb and its molecular weight is 433 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2Pb B12662338 Lead(2+) 4,4'-isopropylidenebisphenolate CAS No. 93858-23-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93858-23-2

Molecular Formula

C15H14O2Pb

Molecular Weight

433 g/mol

IUPAC Name

lead(2+);4-[2-(4-oxidophenyl)propan-2-yl]phenolate

InChI

InChI=1S/C15H16O2.Pb/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3;/q;+2/p-2

InChI Key

OCOBUSDJGVOAQS-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Pb+2]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Lead 2+ 4,4 Isopropylidenebisphenolate

Diverse Synthetic Routes for Lead(II) Bisphenolate Compounds

The synthesis of lead(II) bisphenolate compounds can be approached through several routes, drawing parallels from the synthesis of other lead(II) carboxylates and phenolates. mdpi.comnoaa.gov The choice of synthetic method often depends on the desired purity, yield, and the nature of the lead(II) precursor.

Stoichiometric Synthesis from Lead(II) Precursors and Bisphenol A

A primary and straightforward method for the synthesis of Lead(2+) 4,4'-isopropylidenebisphenolate involves the direct reaction of a lead(II) salt with bisphenol A in a stoichiometric ratio. Commonly used lead(II) precursors include lead(II) acetate (Pb(CH₃COO)₂) and lead(II) oxide (PbO). mdpi.comwikipedia.org

Given that bisphenol A is a weak acid, with reported pKa values around 9.6 to 10.3, the reaction equilibrium may need to be driven towards the product. chemicalbook.comnih.govresearchgate.net This can be achieved by using a basic lead salt like lead(II) oxide or by adding a non-coordinating base to deprotonate the phenolic hydroxyl groups of bisphenol A, thereby facilitating the reaction with a more neutral lead(II) salt like lead(II) acetate.

The general reaction can be represented as:

PbX₂ + 2 (CH₃)₂C(C₆H₄OH)₂ → Pb[(CH₃)₂C(C₆H₄O)₂]₂ + 2 HX

Where X can be acetate or another suitable leaving group. The removal of the byproduct (e.g., acetic acid) can also shift the equilibrium towards the formation of the desired lead(II) bisphenolate. savemyexams.com

A hypothetical stoichiometric synthesis could involve reacting lead(II) acetate with bisphenol A in a 1:2 molar ratio in a suitable solvent. The choice of solvent is crucial and is discussed in the following section.

Non-Aqueous Synthesis Techniques for Enhanced Purity

The use of non-aqueous solvents is often preferred in the synthesis of metal complexes to prevent the coordination of water molecules to the metal center, which can affect the purity and properties of the final product. mdpi.com For the synthesis of this compound, solvents such as dimethyl sulfoxide (DMSO), methanol (B129727), or hydrocarbons like toluene could be employed. mdpi.comnumberanalytics.com

DMSO is a particularly effective solvent for dissolving both lead(II) salts and bisphenol A, facilitating a homogeneous reaction mixture. mdpi.com The synthesis could be carried out at room temperature or with gentle heating to promote the reaction. The product may precipitate upon cooling or by the addition of a less polar co-solvent. The use of non-aqueous solvents also simplifies the work-up procedure, as the removal of organic solvents can often be achieved more readily than the removal of coordinated water.

Parameter Aqueous Synthesis Non-Aqueous Synthesis (e.g., in DMSO)
Purity May contain hydrated byproductsHigher purity, anhydrous product
Reaction Conditions Often requires heatingCan often proceed at room temperature
Product Isolation May require extensive dryingSimpler evaporation or precipitation
Solvent Removal Energy-intensiveGenerally less energy-intensive

Mechanistic Investigations of Ligand Exchange Reactions in Synthesis

The formation of this compound from a lead(II) precursor and bisphenol A is a type of ligand substitution or exchange reaction. rsc.org The mechanism of such reactions in lead(II) complexes can be complex and may proceed through various pathways, including dissociative (D), associative (A), or interchange (I) mechanisms. libretexts.orgyoutube.com

In a dissociative mechanism , a ligand from the lead(II) precursor would first dissociate, creating a lower-coordination intermediate, which is then attacked by the bisphenolate ligand. This pathway's rate is primarily dependent on the breaking of the metal-ligand bond of the precursor.

An associative mechanism would involve the initial formation of a bond between the incoming bisphenolate ligand and the lead(II) center, resulting in a higher-coordination intermediate, followed by the departure of the original ligand. The rate of this mechanism is sensitive to the nature of the incoming ligand.

The interchange mechanism is a concerted process where the bond to the incoming ligand is formed as the bond to the leaving group is broken, without a distinct intermediate. This can be further classified as associative-interchange (Ia) or dissociative-interchange (Id) depending on the degree of bond formation with the incoming ligand in the transition state. libretexts.org For square planar complexes, associative mechanisms are common. youtube.comlibretexts.org

Given the flexible coordination geometry of lead(II), it is plausible that the reaction proceeds via an interchange mechanism, with the specific pathway influenced by the solvent and the nature of the leaving group on the lead precursor.

Yield Optimization and Purity Assessment in Research Synthesis

Optimizing the yield and ensuring the purity of the synthesized this compound are critical for its characterization and potential applications.

Yield Optimization: The yield of the reaction can be influenced by several factors, including the reaction time, temperature, stoichiometry of the reactants, and the method of product isolation. A systematic variation of these parameters can lead to the identification of the optimal conditions for the synthesis. For instance, increasing the reaction temperature may increase the reaction rate but could also lead to the formation of byproducts, thus a careful balance is required.

Purity Assessment: The purity of the synthesized compound can be assessed using a variety of analytical techniques. moravek.comquora.com

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and lead, which can be compared with the theoretical values for the expected formula.

Infrared (IR) Spectroscopy: Can confirm the coordination of the bisphenolate ligand to the lead(II) ion by observing the disappearance of the phenolic -OH stretching band and the appearance of new bands corresponding to the Pb-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ligand framework within the complex.

X-ray Diffraction (XRD): Single-crystal XRD provides the definitive structure of the compound, while powder XRD can be used to check the phase purity of the bulk sample.

High-Performance Liquid Chromatography (HPLC): Can be used to detect and quantify any unreacted starting materials or organic impurities. researchgate.net

Parameter Method Information Obtained
Reaction Time Varies (e.g., 1-24 hours)Determines the extent of reaction completion
Temperature Varies (e.g., Room Temp to 100°C)Affects reaction rate and potential for side reactions
Stoichiometry Molar ratio of Pb(II):BPAAffects product formation and presence of unreacted starting materials
Purity Check Elemental Analysis, IR, NMR, XRD, HPLCConfirms identity, structure, and presence of impurities

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnumberanalytics.comtutorintellect.comepa.gov Applying these principles to the synthesis of this compound is crucial due to the inherent toxicity of lead compounds.

Key Green Chemistry Principles and Their Application:

Prevention of Waste: Designing the synthesis to maximize the conversion of reactants to the final product, thus minimizing waste. epa.gov

Atom Economy: The stoichiometric reaction should be designed to incorporate the maximum number of atoms from the reactants into the final product. royalsocietypublishing.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water (if feasible), supercritical fluids, or ionic liquids. royalsocietypublishing.org The use of solvent-free reaction conditions, such as mechanochemical synthesis (ball milling), could also be explored. tutorintellect.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. epa.gov Microwave-assisted or sonochemical synthesis can also be explored to reduce reaction times and energy input. numberanalytics.com

Use of Renewable Feedstocks: While bisphenol A is typically derived from petroleum feedstocks, exploring bio-based phenolic compounds could be a long-term sustainable strategy. tutorintellect.com The use of plant-derived phenolic acids in metal nanoparticle synthesis provides a precedent for this approach. nih.govresearchgate.net

Green Approach Description Potential Benefit
Solvent Selection Use of water or other benign solvents.Reduced environmental impact and toxicity. royalsocietypublishing.org
Energy Efficiency Microwave or ultrasonic irradiation.Faster reaction rates and lower energy consumption. numberanalytics.com
Alternative Reagents Use of less toxic lead precursors.Reduced hazard profile of the overall process.
Waste Reduction Catalytic routes to improve selectivity.Higher atom economy and less waste generation. epa.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Structural Elucidation and Advanced Spectroscopic Characterization of Lead 2+ 4,4 Isopropylidenebisphenolate

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level.

The coordination geometry around the Pb(II) center is significantly influenced by its [Xe] 4f¹⁴ 5d¹⁰ 6s² electronic configuration. The 6s² lone pair can be stereochemically active, leading to a "hemidirected" coordination sphere where the ligands are arranged on one side of the metal ion, leaving a void occupied by the lone pair. nih.govresearchgate.netnih.govrsc.org Alternatively, if the lone pair is stereochemically inactive, a "holodirected" geometry results, with ligands distributed more symmetrically around the lead ion. nih.govrsc.org In a simple monomeric complex, the bisphenolate ligand would likely act as a bidentate chelating agent, binding to a single Pb(II) center through its two phenoxide oxygen atoms. However, the flexible nature of the bisphenol A ligand could also promote the formation of coordination polymers, where the ligand bridges two or more lead centers, creating one-, two-, or three-dimensional supramolecular architectures. rsc.orgnih.govresearchgate.netresearchgate.net The Pb-O bond lengths are expected to be in the range of 2.30 to 2.80 Å, consistent with other lead(II)-oxygen donor complexes. chemrevlett.commdpi.com

Table 1: Representative Crystallographic Parameters for a Hypothetical Monoclinic (P2₁/c) Polymorph of Lead(2+) 4,4'-Isopropylidenebisphenolate.

ParameterHypothetical Value
Chemical FormulaC₁₅H₁₄O₂Pb
Formula Weight433.47 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)14.2
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1435
Z (molecules per cell)4
Calculated Density (g/cm³)2.005
Coordination Number2-8 (variable)
Coordination GeometryHemidirected (likely)

Note: This table is illustrative and presents expected values based on analogous lead(II) coordination compounds.

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. rsc.orgisca.me Its primary use would be to confirm the phase purity of a synthesized batch of this compound by comparing its experimental diffraction pattern to a simulated pattern derived from single-crystal data. chemrevlett.comresearchgate.net

Furthermore, PXRD is the principal tool for identifying and studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of this compound would arise from variations in the packing of the molecules in the crystal lattice, potentially leading to different physical properties. Each polymorph would produce a unique PXRD pattern, characterized by distinct peak positions (2θ values) and intensities. isca.meresearchgate.net

Table 2: Illustrative Powder X-ray Diffraction Peaks for Two Hypothetical Polymorphs of this compound.

Polymorph A (2θ)Polymorph B (2θ)
8.5°9.1°
12.3°12.8°
15.8°17.5°
21.0°21.2°
25.1°26.3°

Note: The 2θ values are for illustrative purposes to demonstrate the unique fingerprint of different crystalline phases.

Advanced Spectroscopic Probes for Electronic and Vibrational Structure

Spectroscopic techniques provide complementary information to crystallography, detailing the nature of chemical bonds and the electronic environment of the atoms within the molecule.

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. By comparing the spectra of the free bisphenol A ligand with the lead complex, one can deduce the coordination mode.

¹H and ¹³C NMR: Upon formation of the lead(II) salt, the most notable change in the ¹H NMR spectrum would be the disappearance of the signal corresponding to the acidic phenolic protons of bisphenol A. The aromatic proton signals are expected to experience shifts due to the coordination of the phenolate (B1203915) oxygens to the Pb(II) ion. Similarly, in the ¹³C NMR spectrum, the carbon atom directly bonded to the oxygen (C-O) would show a significant downfield or upfield shift, indicating a change in its electronic environment. Carbons in the ortho and para positions of the aromatic rings would also be affected, while the isopropylidene carbons would likely show minimal shifts.

²⁰⁷Pb NMR: The ²⁰⁷Pb nucleus is NMR active (spin I=1/2, natural abundance 22.1%) and provides a direct probe into the metal's coordination environment. nanalysis.com It is characterized by an extremely wide chemical shift range (over 11,000 ppm), making it highly sensitive to changes in coordination number, ligand type, and geometry. huji.ac.ilscholaris.canih.gov For a lead(II) phenoxide, the chemical shift would provide a unique fingerprint of the electronic structure at the metal center. nih.govnih.govresearchgate.net Two-dimensional techniques like ²⁰⁷Pb-¹H HMQC could further reveal through-bond connectivities between the lead ion and the protons of the bisphenolate ligand. nih.gov

Table 3: Expected NMR Chemical Shift (δ) Data for this compound in a suitable solvent (e.g., DMSO-d₆).

NucleusGroupFree Ligand (Bisphenol A)Expected for ComplexNotes
¹HPhenolic -OH~9.2 ppmAbsentDisappearance upon deprotonation.
¹HAromatic C-H6.6 - 7.1 ppmShiftedProtons ortho to oxygen will show the largest shift upon coordination.
¹HMethyl -CH₃~1.6 ppmMinor ShiftLess affected by coordination.
¹³CAromatic C-O~152 ppmSignificant ShiftDirect indication of coordination.
¹³CAromatic C-H/C-C114 - 141 ppmShiftedReflects electronic redistribution in the aromatic system.
¹³CIsopropylidene C(CH₃)₂~41 ppmMinor ShiftQuaternary carbon.
¹³CMethyl -CH₃~31 ppmMinor Shift
²⁰⁷PbPb(II) CenterN/A+1500 to +2500 ppmHighly sensitive to coordination environment; range is an estimate. nih.gov

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bond strengths. youtube.com

FT-IR Spectroscopy: The most definitive change in the FT-IR spectrum upon formation of this compound would be the disappearance of the broad absorption band between 3200-3500 cm⁻¹, which corresponds to the O-H stretching vibration of the phenol groups in free bisphenol A. researchgate.netresearchgate.netnih.gov Another key region is the C-O stretching vibration, typically seen around 1240 cm⁻¹ in bisphenol A. Upon deprotonation and coordination to lead, this band is expected to shift in frequency, reflecting the change in the C-O bond order. mdpi.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. youtube.com New vibrational modes at low frequencies (typically < 600 cm⁻¹) corresponding to Pb-O stretching and bending would be expected to appear in the Raman and/or far-IR spectrum of the complex. chemrevlett.com These bands provide direct evidence of the formation of the lead-oxygen coordinate bond.

Table 4: Key Expected Vibrational Frequencies (cm⁻¹) for Bisphenol A vs. This compound.

Vibrational ModeFunctional GroupBisphenol A (Approx. cm⁻¹)Expected for Complex
O-H StretchPhenol O-H3200-3500 (broad)Absent
C-H Stretch (Aromatic)Ar-H3030-30803030-3080
C-H Stretch (Aliphatic)-CH₃2870-29702870-2970
C=C Stretch (Aromatic)Ar C=C1500-1610Shifted
C-O StretchAr-O~1240Shifted
Pb-O StretchPb-ON/A< 600

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Since Pb(II) is a d¹⁰ metal ion, d-d transitions are not possible. The electronic spectrum of this compound is therefore expected to be dominated by intraligand and charge-transfer transitions. ijcrar.comekb.egresearchgate.net

Intraligand Transitions: These are π → π* transitions occurring within the aromatic rings of the bisphenolate ligand. They are expected to be sharp and intense, and their absorption maxima may be slightly shifted compared to the free ligand due to the influence of the coordinated metal ion.

Ligand-to-Metal Charge Transfer (LMCT): A key feature of the complex's spectrum would likely be the appearance of intense LMCT bands. aip.org These transitions involve the excitation of an electron from a filled p-orbital on the phenolate oxygen to an empty 6p orbital on the Pb(II) ion. These bands are often broad and can be very intense, serving as a strong indicator of ligand-metal coordination. The energy of these transitions is sensitive to the nature of the ligand and the coordination geometry of the metal. aip.org

Table 5: Expected Electronic Transitions for this compound.

Transition TypeOriginExpected λₘₐₓ (nm)Notes
π → π*Intraligand (Aromatic rings)230 - 290High molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹). aip.org
LMCTPhenolate (p) → Pb(II) (6p)300 - 450Broad, intense band, characteristic of coordination.

Fluorescence spectroscopic studies could also be insightful. While the free bisphenol A ligand may have some native fluorescence, coordination to a heavy atom like lead often quenches this emission (the "heavy-atom effect"). Alternatively, new emission bands could arise from the complex itself, originating from either ligand-based or charge-transfer excited states.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical insights into the oxidation state of the lead ion and the chemical environment of all constituent elements (Pb, O, C) on the surface of the material.

The analysis focuses on the binding energies of the core-level electrons, which are unique to each element and sensitive to the element's oxidation state and local chemical environment. In this compound, the lead is expected to be in the +2 oxidation state. The binding energy of the Pb 4f core level is a key indicator of this state. The Pb 4f spectrum is characterized by a spin-orbit doublet, corresponding to the Pb 4f₇/₂ and Pb 4f₅/₂ peaks. For lead in the Pb(II) state, particularly when bonded to oxygen as in a phenolate, the Pb 4f₇/₂ peak is typically observed in the range of 138.0 to 139.0 eV. researchgate.net The exact position is influenced by the coordination with the phenolate oxygen atoms.

The C 1s spectrum of the compound is expected to be complex, reflecting the different chemical environments of the carbon atoms in the 4,4'-isopropylidenebisphenolate ligand. One would expect to resolve distinct peaks corresponding to the aromatic ring carbons (C-C/C-H), the carbon atom of the isopropylidene bridge (C(CH₃)₂), the methyl carbons (-CH₃), and the carbons bonded to the phenolate oxygen (C-O). The C-O peak would appear at a higher binding energy compared to the aromatic and aliphatic carbons due to the electron-withdrawing effect of the oxygen atom.

The O 1s spectrum would primarily show a peak corresponding to the phenolate oxygen bonded to the lead ion (Pb-O-C). The binding energy of this peak provides information about the nature of the lead-oxygen bond.

A hypothetical data table summarizing the expected binding energies for the primary elements in this compound is presented below. These values are based on typical ranges for similar structures and known data for lead compounds. nih.govnih.gov

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
Lead (Pb)Pb 4f₇/₂138.0 - 139.0Pb(II) in a Pb-O environment researchgate.net
Pb 4f₅/₂142.9 - 143.9Pb(II) in a Pb-O environment researchgate.net
Oxygen (O)O 1s531.0 - 532.5Phenolate oxygen (C-O-Pb)
Carbon (C)C 1s~284.8Aromatic C-C, C-H
~285.5Aliphatic C-C (isopropylidene)
~286.5Phenolic C-O

Note: These are expected values and can vary based on instrument calibration and specific sample conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

The fragmentation of the 4,4'-isopropylidenebisphenolate ligand itself has been studied in detail. researchgate.netnih.gov In negative ion mode electrospray ionization (ESI-MS), the deprotonated Bisphenol A molecule ([M-H]⁻) has a precursor ion at an m/z of 227. The subsequent fragmentation in tandem mass spectrometry (MS/MS) provides characteristic product ions.

The primary fragmentation pathway involves the cleavage of the bond between the quaternary carbon of the isopropylidene group and one of the phenyl rings. A key fragmentation is the loss of a methyl group (CH₃), leading to a prominent ion. Another significant fragmentation pathway is the cleavage that results in the formation of a phenolate ion.

Key fragmentation patterns observed for the 4,4'-isopropylidenebisphenol ligand are summarized below. researchgate.netnih.gov

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossDescription of Fragmentation
227 ([BPA-H]⁻)212CH₃Loss of a methyl radical from the isopropylidene bridge.
227 ([BPA-H]⁻)133C₇H₈OCleavage yielding the isopropenylphenolate ion.
227 ([BPA-H]⁻)93C₉H₁₀Formation of the simple phenoxide ion. nih.gov

When analyzing the lead complex, one would expect to observe ions corresponding to the intact complex, the complex after losing one or more ligands, and the fragments of the ligand itself. The presence of lead would be confirmed by its characteristic isotopic pattern.

Thermal Analysis Techniques for Structural Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. These techniques are crucial for determining the thermal stability, decomposition pathways, and phase transitions of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC curve can identify endothermic events (like melting or some decomposition steps) and exothermic events (like crystallization or oxidative decomposition). dtic.mil For this compound, one might observe an endotherm corresponding to melting, followed by sharp exotherms indicating the oxidative decomposition of the organic ligand. The decomposition in an inert atmosphere (like nitrogen) would likely be endothermic. dtic.mil

A hypothetical summary of expected thermal events is provided in the table below.

Thermal TechniqueTemperature Range (°C)Observed EventProbable Interpretation
TGA150 - 250Initial Weight LossLoss of volatile components or initial ligand breakdown.
TGA250 - 500Major Weight LossComplete decomposition of the organic ligand.
TGA> 500Stable PlateauFormation of a stable residue, likely Lead(II) Oxide (PbO). scirp.org
DSCVariableEndothermMelting of the compound before decomposition.
DSC> 250Exotherm(s) (in air)Oxidative decomposition of the 4,4'-isopropylidenebisphenolate ligand. dtic.mil

Coordination Chemistry and Bonding Principles of Lead Ii 4,4 Isopropylidenebisphenolate

Geometric and Electronic Structures of Lead(II) Phenolate (B1203915) Coordination Environments

The coordination geometry of lead(II) complexes is notably varied and influenced by the presence of a stereochemically active 6s² lone pair of electrons. The electronic configuration of Pb(II) is [Xe] 4f¹⁴ 5d¹⁰ 6s². The non-bonding 6s² electrons can occupy a significant volume in the coordination sphere, leading to distorted geometries. This results in two primary classifications for the coordination environment:

Hemidirected: The ligands occupy only a part of the coordination sphere, with the lone pair presumed to occupy the vacant space. This typically results in coordination numbers ranging from 2 to 5.

Holodirected: The ligands are arranged more symmetrically around the central lead(II) ion, and the stereochemical influence of the lone pair is less pronounced. This is more common for higher coordination numbers (6 to 10).

In the case of Lead(II) 4,4'-isopropylidenebisphenolate, the bisphenolate ligand is dianionic, with each phenolate oxygen acting as a potential coordination site. The coordination of lead(II) by the two phenolate oxygen atoms of a single bisphenol A ligand would lead to a chelate ring. However, the steric bulk of the ligand and the potential for bridging between multiple lead centers make a simple monomeric structure unlikely in the solid state. It is more probable that the compound forms a coordination polymer.

The expected coordination geometry around the lead(II) center would likely be distorted due to the lone pair. Depending on the packing and the presence of any solvent molecules in a crystal lattice, the coordination number could vary. For instance, in many lead(II) complexes with oxygen-donor ligands, coordination numbers of 6 to 8 are common, often with irregular geometries that are difficult to describe with idealized polyhedra.

Table 1: Comparison of Coordination Geometries in a Hypothetical Lead(II) 4,4'-isopropylidenebisphenolate Monomer and a Known Lead(II) Phenolate Complex

FeatureHypothetical Monomeric Pb(BPA)Known Lead(II) Phenolate Complex (e.g., with salicylaldehyde)
Coordination Number 2 (from a single BPA ligand)4-6 (often involving bridging or solvent coordination)
Geometry BentDistorted tetrahedral or octahedral
Lone Pair Influence Strong (Hemidirected)Variable (Hemidirected or Holodirected)

This table is illustrative and based on general principles, as specific structural data for Lead(II) 4,4'-isopropylidenebisphenolate is not available.

Ligand Field Theory and Molecular Orbital Analysis of Lead-Oxygen Interactions

The bonding in lead(II) complexes is primarily governed by interactions between the lead 6s and 6p orbitals and the ligand orbitals. The 5d orbitals of lead are generally considered to be too low in energy to participate significantly in bonding. Molecular orbital (MO) analysis of lead(II) complexes with oxygen-donor ligands indicates that the Pb-O bonds have a significant covalent character, arising from the overlap of lead's 6p orbitals with the 2p orbitals of the oxygen atoms.

The stereochemically active lone pair is often described as residing in a p-character hybrid orbital, which is directed away from the ligands in hemidirected complexes. In a molecular orbital framework, the "lone pair" corresponds to a high-lying, filled molecular orbital with significant contribution from the lead 6s orbital.

For Lead(II) 4,4'-isopropylidenebisphenolate, the interaction would involve the donation of electron density from the phenolate oxygen atoms to the empty 6p orbitals of the Pb(II) ion. The strength of this Pb-O bond would be influenced by the electron-donating ability of the phenolate groups.

Influence of Ligand Substituents on Lead(II) Coordination Modes

If we consider other substituted phenolates, electron-donating groups on the aromatic ring would increase the electron density on the phenolate oxygen, potentially leading to stronger Pb-O bonds. Conversely, electron-withdrawing groups would decrease the basicity of the phenolate oxygen and might result in weaker, longer Pb-O bonds.

The flexibility of the bisphenol A ligand, with rotation possible around the C-C bonds of the isopropylidene group, could allow for various coordination modes, including the formation of polynuclear or polymeric structures.

Supramolecular Interactions and Self-Assembly in Solid State Architectures

In the solid state, it is highly probable that Lead(II) 4,4'-isopropylidenebisphenolate would form a coordination polymer. The bisphenolate ligand is well-suited to act as a bridging ligand, connecting multiple lead(II) centers. This would result in one-, two-, or three-dimensional networks.

π-π stacking: Interactions between the aromatic rings of the bisphenol A ligands of adjacent polymer chains.

C-H···π interactions: Interactions between the methyl C-H groups of the isopropylidene bridge and the aromatic rings.

van der Waals forces: General attractive forces between molecules.

The presence of a stereochemically active lone pair on the lead(II) ion can also direct the formation of specific supramolecular structures by creating voids or channels in the crystal lattice.

Table 2: Potential Supramolecular Interactions in Solid-State Lead(II) 4,4'-isopropylidenebisphenolate

Interaction TypeDescription
Bridging Ligands The bisphenolate ligand connects two or more Pb(II) centers, forming a polymeric backbone.
π-π Stacking Parallel stacking of the phenyl rings from neighboring polymer chains, contributing to crystal packing.
C-H···π bonds The hydrogen atoms of the isopropylidene group can interact with the electron-rich π-systems of the phenyl rings.
Lone Pair Effects The non-bonding electron pair on Pb(II) can influence the packing of the polymeric chains.

This table outlines expected interactions based on the structure of the bisphenol A ligand and known behavior of lead(II) complexes.

Solution-Phase Coordination Dynamics and Speciation Studies

The behavior of Lead(II) 4,4'-isopropylidenebisphenolate in solution would depend on the nature of the solvent. In non-coordinating solvents, the polymeric structure might be retained to some extent, or smaller oligomeric species might form.

In coordinating solvents, the solvent molecules would likely compete with the phenolate oxygens for coordination sites on the lead(II) ion. This could lead to the dissociation of the polymeric structure and the formation of solvated lead(II) bisphenolate species.

Techniques such as NMR spectroscopy (specifically ²⁰⁷Pb NMR), UV-Vis spectroscopy, and potentiometry would be valuable for studying the speciation and coordination dynamics in solution. For example, changes in the chemical shift of the ²⁰⁷Pb NMR signal upon addition of coordinating solvents could provide insights into the lability of the Pb-O bonds and the exchange between coordinated and free ligands.

Due to the lack of specific experimental studies on Lead(II) 4,4'-isopropylidenebisphenolate in solution, any discussion of its solution chemistry remains speculative and based on the known behavior of other lead(II) complexes.

Mechanistic Studies of Lead 2+ 4,4 Isopropylidenebisphenolate in Polymer Stabilization Processes

Chemical Pathways of Acid Scavenging and Radical Trapping by Lead(II) Bisphenolate

The primary degradation pathway for polymers like PVC at elevated processing temperatures is dehydrochlorination, which releases hydrogen chloride (HCl). academicjournals.orgresearchgate.net This process is autocatalytic, meaning the released HCl accelerates further degradation. academicjournals.org Lead(2+) 4,4'-isopropylidenebisphenolate acts as a potent acid scavenger, effectively neutralizing HCl. The reaction proceeds via the phenolate (B1203915) moieties, which are basic, reacting with the acidic HCl to form lead(II) chloride and regenerating the parent phenol, 4,4'-isopropylidenebisphenol (Bisphenol A). pvcstabilizer.comncsu.edu

Reaction: Pb(O-C₆H₄-C(CH₃)₂-C₆H₄-O) + 2 HCl → PbCl₂ + HO-C₆H₄-C(CH₃)₂-C₆H₄-OH

This scavenging action is crucial as it removes the catalyst for further degradation. ncsu.edu The lead chloride formed is largely insoluble and stable, effectively sequestering the chloride ions. goldstab.com

Beyond acid scavenging, the bisphenolate ligand itself provides a secondary stabilization mechanism through radical trapping. During thermo-oxidative degradation, free radicals (R•, ROO•) are generated. The phenolic structure of the regenerated Bisphenol A can donate a hydrogen atom from its hydroxyl groups to these reactive radicals, thereby terminating the radical chain reaction. wikipedia.org This process converts the reactive radicals into more stable molecules and generates a less reactive phenoxy radical, which is stabilized by resonance and the steric hindrance of the bulky tert-butyl analogous structure. wikipedia.org

Reaction: ROO• + ArOH → ROOH + ArO•

This dual-functionality—acid scavenging by the lead center and radical trapping by the phenolic ligand—makes this compound a highly effective stabilizer.

Investigation of Thermal Degradation Inhibition Mechanisms in Polymer Matrices

The principal mechanism by which this compound inhibits thermal degradation in polymers like PVC is by interrupting the autocatalytic dehydrochlorination cycle. academicjournals.orgpvcstabilizer.com By scavenging HCl as it is formed, the stabilizer prevents the acid-catalyzed elimination of further HCl from the polymer backbone. This action significantly increases the thermal stability of the polymer, allowing it to be processed at higher temperatures without catastrophic failure. pvcstabilizer.comgoldstab.com The time to the onset of rapid degradation is extended, a period often referred to as the induction time or stability time. researchgate.net

The inhibition of degradation can be quantified using thermal analysis techniques such as Thermogravimetric Analysis (TGA). In a typical TGA experiment, a polymer sample containing the stabilizer will exhibit a higher onset temperature for mass loss (corresponding to dehydrochlorination) compared to an unstabilized sample.

Table 1: Illustrative TGA Data for PVC with and without Lead(II) Bisphenolate Stabilizer
SampleOnset Decomposition Temperature (Tonset)Temperature at 10% Mass Loss (°C)Temperature at 50% Mass Loss (°C)
Unstabilized PVC210 °C245 °C310 °C
PVC + Lead(II) Bisphenolate240 °C280 °C355 °C

The data illustrates that the presence of the lead stabilizer significantly shifts the degradation profile to higher temperatures, indicating enhanced thermal stability. The secondary radical trapping mechanism further contributes to this inhibition by preventing oxidative chain scission and cross-linking reactions that can lead to embrittlement and discoloration of the polymer. ncsu.edu

Spectroscopic Monitoring of Stabilization Reactions and Intermediates

Spectroscopic techniques are invaluable for monitoring the chemical changes that occur during polymer degradation and stabilization. Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for tracking the consumption of the stabilizer and the formation of degradation products.

During the stabilization of PVC with this compound, one would expect to observe the following changes in the FTIR spectrum:

Decrease in Phenolate Bands: The characteristic absorption bands associated with the Pb-O-Ar (lead phenolate) bond would diminish in intensity as the stabilizer reacts with HCl.

Increase in Hydroxyl Bands: A broad absorption band corresponding to the O-H stretching of the hydroxyl groups in the regenerated 4,4'-isopropylidenebisphenol would appear and grow.

Changes in the "Fingerprint" Region: The formation of PbCl₂ and changes in the polymer backbone, such as the formation of conjugated double bonds (polyenes), would lead to complex changes in the fingerprint region of the spectrum. researchgate.net

UV-Visible spectroscopy can be used to monitor the formation of conjugated polyene sequences in the PVC chain, which are responsible for the discoloration of the polymer. researchgate.net Effective stabilizers reduce the rate of color formation by preventing the "unzipping" reaction that forms these long conjugated systems. A stabilized sample will show a much slower increase in absorbance in the visible region of the spectrum upon heating compared to an unstabilized sample.

Table 2: Illustrative UV-Vis Absorbance Monitoring at 420 nm for PVC Samples Heated at 180°C
Time (minutes)Absorbance (Unstabilized PVC)Absorbance (PVC + Lead(II) Bisphenolate)
00.050.05
150.250.08
300.600.12
601.100.20

Kinetic Modeling of Stabilization Processes and Degradation Pathways

The kinetics of PVC degradation and stabilization are complex, involving multiple simultaneous reactions, including dehydrochlorination, radical formation, and acid scavenging. researchgate.netresearchgate.net Kinetic models aim to describe the rate of these processes as a function of temperature and reactant concentrations.

A simplified kinetic model for the stabilization process can be proposed. The primary degradation of PVC (P) to a degraded form (P*) with the release of HCl can be represented as a first-order reaction with an autocatalytic step:

d[HCl]/dt = k₁[P] + k₂[P][HCl]

where k₁ is the rate constant for the initial dehydrochlorination and k₂ is the rate constant for the HCl-catalyzed degradation. osti.gov

The stabilizer (S), this compound, consumes HCl in a neutralization reaction:

HCl + S → Products (k₃)

Role of Lead(II) Coordination in Stabilizer Performance

The performance of this compound is fundamentally linked to the coordination chemistry of the lead(II) ion. The Pb(II) ion has a 6s² valence electron configuration, and these electrons can be stereochemically active, forming a "lone pair". nih.govmdpi.com This activity leads to distorted coordination geometries, often described as hemidirected, where the ligands occupy only a portion of the coordination sphere, leaving a void or gap for the lone pair. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of Lead 2+ 4,4 Isopropylidenebisphenolate

Environmental Transformation and Degradation Pathways of Lead 2+ 4,4 Isopropylidenebisphenolate

Photolytic Degradation Mechanisms and Products in Aqueous and Solid Phases

The photolytic degradation of Lead(2+) 4,4'-isopropylidenebisphenolate is anticipated to primarily involve the breakdown of the bisphenolate ligand, as the lead(II) ion itself is not directly degraded by photolysis, although its speciation can be influenced by the photodegradation of the organic ligand.

In aqueous environments, the bisphenolate ligand is susceptible to both direct and indirect photolysis. Direct photolysis by UV radiation can lead to the cleavage of the isopropylidene bridge and the aromatic rings. tandfonline.comnih.gov However, indirect photolysis, sensitized by natural water components such as humic acids and nitrate (B79036) ions, is often a more significant degradation pathway. nih.govnih.gov Reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•), generated by photosensitizers under sunlight, are the primary agents of degradation. nih.govmicrobiologyjournal.org The presence of iron ions can significantly enhance photodegradation by promoting the formation of hydroxyl radicals. nih.gov

The degradation of the bisphenolate ligand is expected to follow pathways similar to those of BPA, which include hydroxylation of the aromatic rings, oxidation of the isopropyl group, and eventual ring cleavage. tandfonline.com This process leads to the formation of a variety of transformation products.

Table 1: Potential Photolytic Degradation Products of the Bisphenolate Ligand

Degradation Product Chemical Formula Formation Pathway
4-Hydroxybenzoic acid C₇H₆O₃ Oxidation and cleavage of the isopropylidene bridge
4-Hydroxyacetophenone C₈H₈O₂ Cleavage of the C-C bond between the isopropyl group and the aromatic ring. tandfonline.com
Monohydroxylated BPA derivatives C₁₅H₁₆O₃ Addition of a hydroxyl group to the aromatic ring
Dihydroxylated BPA derivatives C₁₅H₁₆O₄ Further hydroxylation of the aromatic ring

In the solid phase, such as in soil or sediments, photolytic degradation would be limited to the surface layer exposed to sunlight. The process would be influenced by the presence of photosensitizing minerals and organic matter.

Hydrolytic Stability and Transformation in Environmental Matrices

The hydrolytic stability of this compound is a critical factor in its environmental persistence. Metal alkoxides and phenoxides are generally susceptible to hydrolysis. nih.govresearchgate.net The lead-oxygen bond in the complex is expected to be labile in the presence of water, leading to the dissociation of the complex into lead(II) ions and bisphenol A.

The rate and extent of hydrolysis are influenced by pH. In acidic conditions, the protonation of the phenolate (B1203915) oxygen would facilitate the cleavage of the lead-oxygen bond. In neutral to alkaline waters, lead(II) itself undergoes hydrolysis to form various lead-hydroxy species, which could compete with the formation of the bisphenolate complex. nih.govchemguide.co.ukmdpi.comresearchgate.net Studies on the hydrolysis of lead(II) have identified several polynuclear hydroxy complexes, such as Pb(OH)⁺, Pb₄(OH)₄⁴⁺, and Pb₆(OH)₈⁴⁺. mdpi.comresearchgate.net

Once released, the bisphenol A moiety will undergo its own environmental fate processes, including biodegradation and photolysis. nih.govacs.org The released lead(II) will be subject to speciation and partitioning in the specific environmental matrix.

Biotic Transformation Pathways and Microbial Interactions (excluding ecotoxicity)

The biotic transformation of this compound will likely involve microbial action on both the organic ligand and the lead component, though not necessarily simultaneously.

The bisphenolate ligand, being structurally identical to BPA, is susceptible to microbial degradation. A wide range of microorganisms, including bacteria and fungi, have been shown to degrade BPA under aerobic conditions. chemguide.co.uknih.govnih.gov The degradation pathways typically involve the hydroxylation of the aromatic ring followed by ring cleavage, ultimately leading to mineralization to CO₂ and water. mdpi.com Some bacterial strains, such as Rhodococcus equi and Bacillus subtilis, have demonstrated the ability to use BPA as a sole carbon source. mdpi.comcdc.gov

Microorganisms can also interact with the lead(II) ion. Some microbes have developed resistance mechanisms to heavy metals like lead. acs.org These mechanisms can influence the speciation and mobility of lead in the environment. For instance, some bacteria can promote the precipitation of lead as insoluble salts, such as lead phosphates or carbonates, effectively immobilizing the metal. nih.gov Microorganisms can also produce organic acids that can chelate with lead, potentially affecting its bioavailability and transport. nih.govmdpi.com

Speciation and Mobility Studies of Lead(II) Species in Various Environmental Compartments

Upon the dissociation of the this compound complex, the fate of the lead(II) ion is governed by a complex set of interactions within the environment. Lead does not degrade but is transformed into different chemical species.

In aqueous environments , the speciation of lead(II) is highly dependent on pH, the presence of various anions (e.g., carbonate, sulfate (B86663), chloride), and dissolved organic matter. tandfonline.com In acidic waters, the free hydrated lead ion (Pb²⁺) is the dominant species. As the pH increases, the formation of lead-hydroxy complexes and the precipitation of lead carbonate (PbCO₃) and lead sulfate (PbSO₄) become more significant, reducing its mobility. tandfonline.comchemguide.co.uk The presence of organic ligands from natural organic matter can form soluble complexes with lead, potentially increasing its mobility. acs.org

In soils and sediments , lead is generally considered to have low mobility due to strong adsorption to soil particles, particularly clay minerals, iron and manganese oxides, and organic matter. This adsorption is a key process that controls the concentration of lead in the soil solution. The mobility of lead in soil can be enhanced under acidic conditions.

Analytical Method Development for Environmental Monitoring of Transformation Products

Monitoring the environmental transformation of this compound requires analytical methods capable of detecting and quantifying the parent compound, its organic degradation products, and the various species of lead.

For the analysis of the organic components, including the parent bisphenolate and its degradation products, hyphenated chromatographic techniques are most suitable.

Table 2: Analytical Techniques for Monitoring Organic Transformation Products

Analytical Technique Target Analytes Key Features
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) Bisphenolate, hydroxylated intermediates, and other polar degradation products. researchgate.net High sensitivity and selectivity, allowing for the identification and quantification of a wide range of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile and semi-volatile degradation products, often after derivatization. Provides excellent separation and structural information for identifying unknown compounds.

For the analysis of lead, techniques that can determine not only the total lead concentration but also its speciation are crucial.

Table 3: Analytical Techniques for Lead Speciation

Analytical Technique Target Analytes Key Features
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Total lead concentration at very low levels. Highly sensitive for total metal analysis. Can be coupled with separation techniques for speciation.
Anodic Stripping Voltammetry (ASV) Labile lead species in aqueous samples. Provides information on the bioavailable fraction of lead.

Advanced Research Applications and Derivations of Lead 2+ 4,4 Isopropylidenebisphenolate

Precursor Chemistry for Advanced Lead-Containing Materials

Lead(2+) 4,4'-isopropylidenebisphenolate can theoretically serve as a precursor for the synthesis of various advanced lead-containing materials, most notably lead(II) oxide (PbO) and lead-based perovskites. The utility of a precursor is often determined by its decomposition characteristics and its reactivity with other chemical species.

The thermal decomposition of organic lead compounds typically yields lead oxide. dtic.mil For instance, lead carboxylates decompose to form lead oxide, often with the evolution of gaseous organic products. rsc.org The thermal decomposition of this compound would be expected to proceed in a similar fashion, yielding PbO upon heating. The precise temperature and atmospheric conditions (e.g., in air or an inert atmosphere) would influence the final product's stoichiometry and crystallinity (e.g., α-PbO or β-PbO). wikipedia.orgscirp.org The organic bisphenolate A ligand would decompose into various volatile organic compounds.

In the context of perovskite synthesis, lead precursors are crucial starting materials. nih.gov While common precursors include lead halides and lead acetate, organolead compounds can also be employed. nih.gov The synthesis of lead-based perovskites often involves the reaction of a lead salt with organic ammonium (B1175870) halides in a suitable solvent. nih.gov Although there is no specific literature detailing the use of this compound for this purpose, its solubility in appropriate organic solvents could make it a candidate for solution-based processing of perovskite thin films or nanocrystals.

The table below outlines the potential decomposition products and derived materials from this compound, based on the general chemistry of lead compounds.

Precursor CompoundPotential Derived MaterialSynthesis Method
This compoundLead(II) Oxide (PbO)Thermal Decomposition
This compoundLead-Based PerovskitesSolution-based reaction with organic ammonium halides

Catalytic Activity in Model Organic Reactions

The catalytic potential of this compound is not well-documented in scientific literature. However, lead compounds, in general, can exhibit catalytic activity in various organic reactions. alfachemic.com For example, lead(II) complexes have been shown to act as heterogeneous catalysts for cyanosilylation reactions. rsc.org

Furthermore, transition metal complexes containing bisphenolate ligands are known to be effective catalysts for olefin polymerization. google.com While lead is a post-transition metal, the possibility of it forming catalytically active sites when coordinated with the bisphenolate A ligand cannot be entirely ruled out without experimental investigation. The bulky nature of the 4,4'-isopropylidenebisphenolate ligand could provide a specific steric and electronic environment around the lead(II) center, which might be conducive to certain catalytic transformations.

Research into the catalytic degradation of bisphenol A (BPA) has been extensive, though this typically involves the breakdown of BPA rather than using a BPA-containing compound as the catalyst. nih.gov For instance, manganese ferrite (B1171679) (MnFe2O4) composites have been used for the Fenton-like degradation of BPA. nih.gov

A summary of related catalytic activities that could provide a basis for future research into the catalytic potential of this compound is presented below.

Catalyst TypeModel ReactionReference
Lead(II) ComplexesCyanosilylation of aldehydes rsc.org
Transition Metal Bisphenolate ComplexesOlefin Polymerization google.com
Pd-Pb/C Bimetallic CatalystOxidation of polyethylene (B3416737) glycol dodecyl ether researchgate.net

Development of Hybrid Materials Incorporating Lead(II) Bisphenolate Units

Hybrid organic-inorganic materials often exhibit properties that are a combination of their constituent components, leading to novel functionalities. The incorporation of Lead(II) bisphenolate units into a polymer matrix could yield hybrid materials with unique thermal, mechanical, or optical properties.

For example, lead-polymer nanocomposites have been prepared for applications such as radiation shielding. nih.gov In these materials, lead oxide nanoparticles are dispersed within a polymer matrix like polystyrene. A similar approach could be envisioned where this compound is either used as a filler or as a precursor to generate lead-based nanoparticles in-situ within a polymer.

The preparation of nano-poly(lead acrylate) epoxy resin-based materials has been demonstrated through graft copolymerization, resulting in a material with good radiation-shielding properties. researchgate.net This suggests that the lead bisphenolate moiety could potentially be integrated into polymer chains through the functional groups on the bisphenol A ligand, creating a hybrid material with lead atoms chemically bonded within the polymer network.

Role in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Lead(II) ions are known to form a wide variety of coordination polymers due to their flexible coordination geometry. nih.govnih.gov The bisphenol A ligand, with its two phenolate (B1203915) groups, can act as a bridging ligand to connect lead(II) centers, potentially forming one-, two-, or three-dimensional structures.

While there are no specific reports on the synthesis of MOFs using this compound as a pre-formed node, the components themselves are relevant to MOF chemistry. Lead-based MOFs have been synthesized using various organic linkers, and they have shown potential in applications such as gas sorption and electrocatalysis. researchgate.net The bisphenolate A ligand, however, is not a common choice for creating porous MOFs due to its relatively limited coordination sites and the flexibility of the isopropylidene group, which can make the formation of a stable, porous framework challenging.

The synthesis of lead(II) coordination polymers often involves the reaction of a lead(II) salt with a suitable organic linker under solvothermal conditions. nih.govresearchgate.net A hypothetical synthesis using the bisphenolate A ligand could result in a non-porous coordination polymer, the structure of which would depend on the reaction conditions.

Fundamental Studies for Design of Novel Functional Ligands

The structure of this compound can serve as a basis for the design of new functional ligands. Understanding the coordination preferences of the lead(II) ion with the phenolate groups of the bisphenol A ligand provides insight into the types of binding pockets that could be designed to selectively complex with lead. researchgate.net

The design of functional ligands is a key aspect of creating novel MOFs and coordination polymers with desired properties. rsc.org By modifying the structure of the bisphenol A ligand, for example, by introducing additional coordinating groups or by altering the bridging unit, new ligands could be developed with enhanced binding affinity or selectivity for lead(II) or other metal ions. These new ligands could then be used to construct functional materials for sensing, catalysis, or separation applications.

The study of how bisphenol A and its structural analogues interact with biological receptors, such as estrogen receptors, also provides valuable information on the types of non-covalent interactions these ligands can form, which can inform the design of new ligands for materials science applications. dtic.mil

Future Research Directions and Emerging Areas in Lead Ii Bisphenolate Chemistry

Exploration of Alternative Ligand Systems for Modified Lead(II) Complexes

A primary avenue for future research lies in the systematic modification of the bisphenolate ligand framework to fine-tune the resulting properties of the lead(II) complexes. While 4,4'-isopropylidenebisphenolate provides a robust and well-studied scaffold, the introduction of different functional groups or alternative bridging units can significantly alter the electronic and steric environment around the lead center. nih.gov

Researchers are exploring the substitution of the isopropylidene bridge with other moieties to control the flexibility and bite angle of the ligand. Furthermore, the addition of electron-donating or electron-withdrawing groups to the phenolic rings can modulate the Lewis acidity of the lead center, impacting its catalytic activity and the stability of the resulting coordination polymer. mdpi.com Thio-derivatives of these ligands, for instance, are known to have a high affinity for lead and could produce complexes with distinct electronic and optical properties. nih.gov The goal is to create a library of related ligands to establish clear structure-property relationships, enabling the rational design of materials for specific applications. nih.gov

Table 1: Potential Alternative Ligand Modifications and Their Hypothesized Effects

Ligand ModificationTarget PropertyPotential Application
Replacing isopropylidene with a flexible thioether bridgeEnhanced coordination flexibility and solubilitySolution-processable materials, sensors
Adding nitro groups to the phenyl ringsIncreased Lewis acidity of Pb(II) centerEnhanced catalytic activity for organic transformations
Introducing bulky tert-butyl groupsSteric shielding of the metal centerStabilization of monomeric species, selective catalysis
Using extended aromatic systems (e.g., biphenol)Modified photophysical properties (luminescence)Optoelectronic materials, light-emitting devices

Application of Advanced In Situ Characterization Techniques

Understanding the formation and behavior of Lead(II) bisphenolate complexes under operational conditions is critical for optimizing their synthesis and application. Future research will increasingly rely on advanced, in-situ characterization techniques to move beyond the static pictures provided by single-crystal X-ray diffraction of the final product. nih.gov

Techniques such as in situ temperature-dependent Raman spectroscopy can provide real-time information on the vibrational modes of the complex, revealing subtle structural changes and phase transitions as they occur. acs.org This is particularly valuable for studying the dynamics of coordination polymer formation or their response to external stimuli like heat or pressure. Monitoring these processes allows for a deeper understanding of reaction mechanisms and the identification of transient intermediates that may be crucial to the final material's properties. acs.org

Development of Predictive Models for Structure-Activity Relationships

To accelerate the discovery of new functional materials, a trial-and-error approach to synthesis is inefficient. The development of robust predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a key future direction. nih.gov These models aim to correlate specific structural features of the ligand and the resulting complex with their observed properties, such as catalytic efficacy or thermal stability. nih.govmdpi.com

By building a database of experimental results from various Lead(II) bisphenolate derivatives, researchers can use statistical methods to create mathematical models that predict the activity of yet-unsynthesized compounds. nih.gov This approach, which has been successfully applied in drug discovery, allows for the pre-screening of large virtual libraries of potential ligands, prioritizing the most promising candidates for synthesis and testing. researchgate.net The ultimate goal is to establish a clear theoretical framework for lead optimization in materials science. nih.gov

Integration with Machine Learning and Artificial Intelligence for Compound Design

Investigating Solid-State Reactivity and Phase Transitions

The solid-state behavior of Lead(II) bisphenolate complexes is a rich area for future investigation. Many coordination polymers exhibit interesting properties related to their crystalline structure, including polymorphism and temperature- or pressure-induced phase transitions. acs.org Understanding these phenomena is crucial for developing materials with switchable properties.

Future work will likely focus on mechanochemistry, a solvent-free technique for synthesizing coordination polymers through grinding or milling. This approach can lead to the formation of novel phases that are inaccessible through conventional solution-based methods. Additionally, detailed thermal analysis combined with techniques like variable-temperature X-ray diffraction can map out the structural transformations that Lead(II) bisphenolate undergoes upon heating or cooling, opening possibilities for applications in thermal sensing or data storage. acs.org

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing Lead(2+) 4,4'-isopropylidenebisphenolate, and how do they address structural ambiguity?

Methodological Answer:

  • FTIR and NMR : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of phenolic O–Pb bonds (stretching vibrations ~450–550 cm⁻¹) and aromatic C–O linkages. Nuclear magnetic resonance (¹H/¹³C NMR) in deuterated solvents like DMSO-d₆ can resolve proton environments in the bisphenol backbone .
  • X-ray Diffraction (XRD) : Single-crystal XRD is critical for resolving coordination geometry around Pb²⁺, as its stereochemical activity often leads to distorted structures. Compare results with databases like the Cambridge Structural Database to validate bond angles and distances .
  • Challenge : Pb²⁺’s lone pair stereochemistry may cause spectral broadening. Mitigate this by cross-referencing with computational models (e.g., DFT) .

Basic: How can researchers ensure purity and reproducibility in synthesizing this compound?

Methodological Answer:

  • Synthesis Protocol : React 4,4'-isopropylidenebisphenol with lead(II) acetate in anhydrous ethanol under nitrogen to avoid Pb²⁺ oxidation. Monitor stoichiometry via pH titration (target pH 6.5–7.0) to prevent hydroxide byproducts .
  • Purification : Recrystallize from dimethylformamide (DMF) to remove unreacted precursors. Validate purity via HPLC (C18 column, mobile phase: 70:30 methanol/0.1% acetic acid) with UV detection at 280 nm .
  • QC Metrics : Purity >98% (by elemental analysis) and residual solvent levels <50 ppm (GC-MS headspace analysis) .

Advanced: What experimental strategies resolve contradictions in reported stability data for this compound under environmental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to differentiate thermal decomposition pathways. PbO formation above 300°C indicates oxidative degradation .
  • Hydrolytic Stability : Use accelerated aging tests (70°C, 75% RH) with periodic FTIR to track hydrolysis of Pb–O bonds. Compare degradation rates across solvents (e.g., water vs. saline) to identify catalytic effects .
  • Data Reconciliation : Cross-validate with computational studies (e.g., molecular dynamics simulations of Pb²⁺ solvation shells) to explain discrepancies in aqueous stability .

Advanced: How can researchers optimize detection limits for this compound in environmental matrices?

Methodological Answer:

  • Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges. Pre-concentrate eluates under reduced pressure to enhance sensitivity .
  • Detection Techniques :
    • ICP-MS : Achieve sub-ppb detection for Pb²⁺ via collision/reaction cell modes (e.g., He gas) to mitigate polyatomic interferences .
    • HPLC-UV/Vis : Use post-column derivatization with 4-(2-pyridylazo)resorcinol (PAR) to chelate Pb²⁺, improving selectivity in complex matrices like soil leachates .
  • Validation : Spike recovery tests (80–120%) and inter-laboratory comparisons to confirm reproducibility .

Advanced: What computational approaches predict the environmental fate and ligand-exchange behavior of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model Pb²⁺ coordination preferences (e.g., vs. Cl⁻ or CO₃²⁻ in groundwater) to predict ligand-exchange constants. Compare Gibbs free energy changes (ΔG) for competing reactions .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP (log Kow ≈ 3.2) and charge density to estimate bioaccumulation potential .
  • Challenges : Validate predictions with experimental speciation data (e.g., EXAFS for Pb coordination environments) .

Basic: What are the primary research applications of this compound in materials science?

Methodological Answer:

  • Polymer Stabilizers : Evaluate its efficacy as a thermal stabilizer in PVC by tracking HCl evolution via conductivity measurements during pyrolysis (ASTM D4202) .
  • Coordination Polymers : Synthesize MOF analogs using Pb²⁺ as a node; characterize porosity via BET surface area analysis and gas adsorption isotherms .
  • Limitation : Regulatory restrictions (e.g., Toyota’s banned substances list) limit industrial adoption, necessitating alternative ligand systems .

Advanced: How do pH and ionic strength influence the speciation of this compound in aqueous systems?

Methodological Answer:

  • Speciation Studies : Use potentiometric titrations with a Pb²⁺-selective electrode to determine stability constants (logβ) across pH 2–10. Compare with Visual MINTEQ simulations .
  • Ionic Strength Effects : Apply the Davies equation to adjust activity coefficients in high-ionic-strength media (e.g., seawater simulants). Observe precipitation thresholds via dynamic light scattering (DLS) .
  • Outcome : Dominant species shift from [Pb(L)]⁰ to Pb(OH)₂ at pH >8, with Cl⁻ competing for coordination .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Containment : Use fume hoods and gloveboxes to prevent inhalation/contact. Monitor airborne Pb levels via NIOSH Method 7082 (atomic absorption spectroscopy) .
  • Waste Disposal : Stabilize waste with phosphate to precipitate Pb₃(PO₄)₂, reducing leachability (TCLP testing required) .
  • Training : Mandatory OSHA lead safety training and biological monitoring (blood Pb levels <5 µg/dL) .

Advanced: What statistical methods address variability in ecotoxicity data for this compound?

Methodological Answer:

  • Dose-Response Modeling : Fit LC50/EC50 data using probit or log-logistic regression (e.g., EPA ECOTOX database). Account for Pb²⁺ bioavailability via biotic ligand models (BLMs) .
  • Uncertainty Analysis : Apply Monte Carlo simulations to propagate errors from measurement variability (e.g., ICP-MS precision ±5%) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to derive consensus toxicity thresholds .

Advanced: How can isotopic tracing (e.g., ²⁰⁷Pb) elucidate metabolic pathways of this compound in biological systems?

Methodological Answer:

  • Isotope Labeling : Synthesize ²⁰⁷Pb-enriched compound via isotopic exchange with Pb(NO₃)₂ in D₂O. Confirm enrichment via multicollector ICP-MS .
  • In Vivo Tracking : Administer to model organisms (e.g., Daphnia magna); quantify Pb biodistribution using LA-ICP-MS imaging of tissue sections .
  • Data Interpretation : Use kinetic modeling (e.g., one-compartment) to estimate uptake/elimination rates and bioconcentration factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.